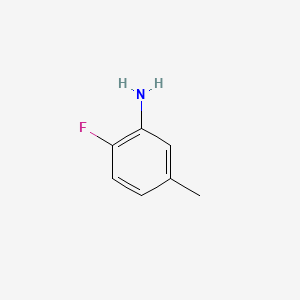

2-Fluoro-5-methylaniline

Descripción general

Descripción

2-Fluoro-5-methylaniline is a chemical compound with the molecular formula C7H8FN. It appears as a colorless to pale yellow liquid and has a basic structure consisting of a benzene ring with a fluorine atom and a methyl group attached to it . This compound is soluble in organic solvents such as ethanol and ether but has limited solubility in water . It has a boiling point of approximately 180-182°C and a melting point of -4°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methylaniline can be synthesized through various methods. One common method involves the reaction of aniline with fluorine-containing reagents under controlled conditions. For example, the reaction of aniline with hydrogen fluoride and a suitable catalyst can yield this compound . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the reactive fluorine-containing reagents and ensure safety. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Aplicaciones Científicas De Investigación

2-Fluoro-5-methylaniline has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex compounds.

Medicine: This compound is used as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The specific mechanism of action of 2-Fluoro-5-methylaniline depends on its application in different fields. In the pharmaceutical industry, the fluorine atom introduced by this compound can alter the interactions between the synthesized molecule and its target, leading to enhanced potency or selectivity . In chemical research, it serves as a versatile starting material for the construction of diverse chemical structures .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-methylaniline

- 3-Fluoro-2-methylaniline

- 4-Fluoroaniline

- 5-Fluoro-2-methylaniline

Uniqueness

2-Fluoro-5-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group in specific positions can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Actividad Biológica

2-Fluoro-5-methylaniline, also known as 6-fluoro-m-toluidine, is an aromatic amine with the molecular formula CHFN. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, highlighting its toxicity, biochemical interactions, and significance in pharmaceutical development.

The compound has a molecular weight of approximately 125.14 g/mol and features a fluorine atom and a methyl group attached to an aniline structure. It can be synthesized through several methods, including the diazotization of 2-fluoro-5-nitrotoluene followed by reduction with tin chloride.

Biological Activity Overview

Toxicity :

this compound is noted for its toxicity when ingested or inhaled, causing skin irritation and acute toxicity effects. Its hazardous nature necessitates careful handling in laboratory settings.

Enzyme Interactions :

The compound's derivatives have been investigated for their roles as enzyme inhibitors or activators in metabolic processes. Studies suggest that the introduction of fluorine can significantly alter the interactions between biomolecules and their targets, potentially enhancing therapeutic efficacy.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the fluorine atom modifies the electronic properties of the compound, influencing its binding affinity to various biological targets.

Study on Toxic Effects

A study highlighted the acute toxicity of this compound in animal models, demonstrating significant impacts on liver function and hematological parameters when administered at high doses. The findings emphasized the need for further research into its safety profile and potential health risks associated with exposure.

Enzyme Inhibition Research

Research focusing on enzyme inhibition revealed that this compound could inhibit certain cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, suggesting its relevance in pharmacological studies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoroaniline | CHFN | Fluorine at the meta position; less steric hindrance. |

| 4-Fluoroaniline | CHFN | Fluorine at the para position; different reactivity. |

| 2-Methyl-4-fluoroaniline | CHFN | Methyl group at the 2-position; similar reactivity but different properties due to position change. |

| 3-Methyl-2-fluoroaniline | CHFN | Methyl group at the 3-position; alters electronic properties significantly. |

The distinct arrangement of substituents in this compound influences its reactivity and biological activity compared to these similar compounds.

Applications in Pharmaceutical Research

In pharmaceutical contexts, this compound serves as an intermediate for synthesizing various biologically active compounds. Its role in studying fluorine substitution effects helps elucidate structure-activity relationships (SAR), guiding the design of more potent drugs.

Propiedades

IUPAC Name |

2-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUXMXZNVAJNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294557 | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-84-6 | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 452-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 2-Fluoro-5-methylaniline in pharmaceutical chemistry?

A1: this compound serves as a crucial starting material in the multi-step synthesis of Linifanib []. Linifanib is a potent receptor tyrosine kinase inhibitor, a class of drugs that play a significant role in oncology by blocking specific cell signaling pathways involved in tumor growth and proliferation.

Q2: How is this compound utilized in the synthesis of Linifanib?

A2: The synthesis process, as detailed in [], involves several steps:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.